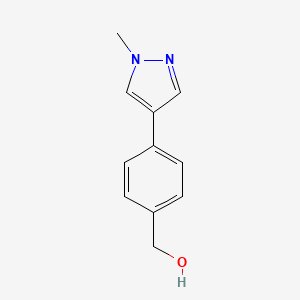(4-(1-Methyl-1H-pyrazol-4-YL)phenyl)methanol
CAS No.: 88751-41-1
Cat. No.: VC6418504
Molecular Formula: C11H12N2O
Molecular Weight: 188.23
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88751-41-1 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 |
| IUPAC Name | [4-(1-methylpyrazol-4-yl)phenyl]methanol |
| Standard InChI | InChI=1S/C11H12N2O/c1-13-7-11(6-12-13)10-4-2-9(8-14)3-5-10/h2-7,14H,8H2,1H3 |
| Standard InChI Key | OZHBCHUQJZYPID-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=CC=C(C=C2)CO |
Introduction
Structural and Physicochemical Properties
The molecular architecture of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol is defined by a central phenyl ring substituted at the para position with a hydroxymethyl group (-CH2OH) and a 1-methyl-1H-pyrazol-4-yl moiety. Key physicochemical parameters are summarized in Table 1.
Table 1: Physicochemical Properties of (4-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanol
The pyrazole ring introduces planar aromaticity and hydrogen-bonding capabilities, while the hydroxymethyl group enhances solubility in polar solvents. The methyl group at the pyrazole’s N1 position sterically hinders tautomerization, stabilizing the compound’s conformation .
Biological and Industrial Applications
Material Science Applications
The compound’s rigid aromatic core and polar functional groups make it a candidate for:
While these data pertain to fluorinated analogs , they underscore the need for stringent safety protocols when handling this compound, including PPE and ventilation.
Comparative Analysis with Structural Analogs
Table 3: Related Pyrazole-Phenylmethanol Derivatives
| Compound Name | Structural Variation | Unique Properties |
|---|---|---|
| (2-Fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol | Fluorine at phenyl C2 position | Enhanced metabolic stability |
| 3-(1-Methylpyrazol-4-yl)phenol | Hydroxyl group at phenyl C3 | Strong antioxidant activity |
| 4-(1-Methylpyrazol-4-yl)benzaldehyde | Aldehyde instead of hydroxymethyl | Reactive for Schiff base formation |
The fluorine-substituted analog exhibits improved lipophilicity, potentially enhancing blood-brain barrier penetration . Conversely, the aldehyde derivative serves as a versatile intermediate in heterocyclic synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume